molecular formula C13H13F3N6 B3004984 N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 2415620-51-6

N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B3004984
CAS No.: 2415620-51-6
M. Wt: 310.284
InChI Key: XKGYNULODZBOST-UHFFFAOYSA-N
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Description

N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazine ring, an azetidine ring, and a trifluoromethyl-substituted pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazine and azetidine intermediates, followed by their coupling with the pyrimidine derivative. Key steps may include:

    Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the azetidine ring: This step often involves the use of azetidine-3-carboxylic acid or its derivatives.

    Coupling reactions: The final step involves coupling the pyrazine and azetidine intermediates with the trifluoromethyl-substituted pyrimidine under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

Comparison with Other Similar Compounds: N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine can be compared with other compounds that have similar structural features, such as:

  • N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-chloropyrimidin-2-amine
  • N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-methylpyrimidin-2-amine

Highlighting Its Uniqueness: The presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds. This functional group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique and valuable for specific applications.

Comparison with Similar Compounds

  • N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-chloropyrimidin-2-amine
  • N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-methylpyrimidin-2-amine
  • N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-ethoxypyrimidin-2-amine

Properties

IUPAC Name

N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N6/c1-21(12-19-3-2-10(20-12)13(14,15)16)9-7-22(8-9)11-6-17-4-5-18-11/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGYNULODZBOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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